molecular formula C15H13NO2 B11868236 4-(Indolin-1-yl)benzoic acid

4-(Indolin-1-yl)benzoic acid

Cat. No.: B11868236
M. Wt: 239.27 g/mol
InChI Key: XQLXFLQXFCDKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Indolin-1-yl)benzoic acid is a chemical compound that features an indoline moiety attached to a benzoic acid structure Indoline is a bicyclic compound containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Indolin-1-yl)benzoic acid typically involves the condensation of indoline with a benzoic acid derivative. One common method is the reaction of indoline with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(Indolin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Indolin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4-(Indolin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    4-(Imidazol-1-yl)benzoic acid: Similar structure but contains an imidazole ring instead of an indoline ring.

    4-(1,3-Dioxoisoindolin-2-yl)benzoic acid: Contains an isoindoline moiety.

    4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid: Features a dihydroisoindole ring

Uniqueness

4-(Indolin-1-yl)benzoic acid is unique due to the presence of the indoline moiety, which imparts distinct chemical and biological properties. The indoline ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)benzoic acid

InChI

InChI=1S/C15H13NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18)

InChI Key

XQLXFLQXFCDKAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.